molecular formula C8H9NO2 B086835 2-Pyridylmethyl acetate CAS No. 1007-49-4

2-Pyridylmethyl acetate

Cat. No.: B086835
CAS No.: 1007-49-4
M. Wt: 151.16 g/mol
InChI Key: KEYZUMLVDCHSTP-UHFFFAOYSA-N
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Description

2-Pyridylmethyl acetate is an organic compound with the molecular formula C8H9NO2. It is a heterocyclic organic compound that belongs to the class of pyridines. This compound is known for its applications in various fields, including chemistry and pharmaceuticals. It is characterized by a pyridine ring substituted with an acetoxymethyl group at the 2-position.

Scientific Research Applications

2-Pyridylmethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety data sheet for 2-Pyridylmethyl acetate suggests that exposure to the compound should be avoided and that protective measures should be taken if handling is necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridylmethyl acetate can be synthesized through several methods. One common method involves the esterification of 2-pyridylmethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridylmethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-pyridylmethanol and acetic acid.

    Oxidation: The compound can be oxidized to form 2-pyridylcarboxylic acid.

    Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: 2-Pyridylmethanol and acetic acid.

    Oxidation: 2-Pyridylcarboxylic acid.

    Substitution: Various substituted pyridylmethyl derivatives.

Comparison with Similar Compounds

    2-Pyridylmethanol: The alcohol counterpart of 2-pyridylmethyl acetate.

    2-Pyridylcarboxylic acid: The oxidized form of this compound.

    2-Acetoxymethylpyridine: Another ester derivative with similar properties.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to its alcohol and acid counterparts. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

pyridin-2-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYZUMLVDCHSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143464
Record name 2-Pyridinemethanol, acetate (ester)
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-49-4
Record name 2-Pyridinemethanol, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-49-4
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Record name 2-Pyridinemethanol, acetate (ester)
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Record name 2-Pyridylmethyl acetate
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Record name 2-Pyridylmethyl acetate
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Record name 2-Pyridinemethanol, acetate (ester)
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Record name Pyridine-2-methyl acetate
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Synthesis routes and methods I

Procedure details

A solution of the 2-methyl pyridine N-oxide (1.0 mmol) in acetic anhydride (5 mmol) was heated to reflux for 0.5 h. Work-up (EtOAc), drying (MgSO4), evaporation and purification by preparative TLC or flash chromatography afforded the 2-(acetoxymethyl)pyridine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of the 2-methylpyridine N-oxide (1.0 mmol) in acetic anhydride (5 mL) was heated to reflux for 0.5 h. Work-up (EtOAc), drying (MgSO4), evaporation and purification by preparative TLC or flash chromatography afforded the 2-(acetoxymethyl) pyridine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Compound 2,4-Dimethylpyridine N-Oxide (4.47 g, 36.3 mmol) was dissolved in Ac2O (11 mL) and added dropwise to acetic anhydride (108 mL) heated to 110° C. The resulting solution was stirred at 110° C. for 1 hour and 15 minutes. Excess reagent was evaporated leaving the corresponding 2-[(acetyloxy)-methyl]pyridine which was used without further purification. To a solution of the protected alcohol in MeOH (5 mL) was added NaOH 2N (15 mL) at room temperature. The mixture was stirred at room temperature for 1.5 hours, extracted with EtOAc and washed with water. The solvent was evaporated giving a residue that was purified by column chromatography (4% MeOH in CH2Cl2) affording 1.54 g (34% overall yield) of colorless oil. 1H NMR (CD3OD) δ 8.29 (d, 1H, J=4.2 Hz, H-6); 7.40 (s, 1H, H-3); 7.11 (d, 1H, J=4.2 Hz, H-5); 5.10 (s, 1H, OH); 4.68 (s, 2H, CH2); 2.38 (s, 3H); 13C NMR (CD3OD) δ 162.4 C-2), 151.0 (C-4), 149.4 (C-6), 125.0 (C-3), 123.3 (C-5), 65.8 (CH2), 21.7 (Me).
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is pyridin-2-ylmethyl acetate used as a substrate in AChE assays instead of the traditional Ellman's method?

A: The traditional Ellman's method, while widely used, has certain analytical drawbacks. [] The HPLC/UV assay utilizing pyridin-2-ylmethyl acetate as a substrate for AChE offers an alternative approach. This method directly measures the enzyme product, pyridin-2-ylmethanol, using reversed-phase HPLC. The addition of sodium octane-1-sulfonate to the mobile phase enhances the detection of the polar pyridine derivative. This approach potentially circumvents some of the limitations associated with the Ellman's method, providing a robust and alternative analytical tool for AChE inhibition studies. []

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